An In-depth Technical Guide to the Handelin Compound: Structure, Properties, and Anti-inflammatory Activity
An In-depth Technical Guide to the Handelin Compound: Structure, Properties, and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Handelin is a naturally occurring guaianolide dimer isolated from the flowers of Chrysanthemum boreale. As a member of the sesquiterpene lactone class, it has garnered significant scientific interest due to its potent biological activities, particularly its pronounced anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Handelin, with a focus on its mechanism of action in modulating inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties
Handelin is a dimeric guaianolide, a class of sesquiterpenoids characterized by a seven-membered ring fused to a five-membered ring. The complete structural elucidation of Handelin has been accomplished using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopic techniques, including ¹H-¹H COSY and ¹H-¹³C multiple-bond correlation.
Chemical Identity
| Property | Value |
| Chemical Formula | C₃₂H₄₀O₈ |
| Molecular Weight | 552.66 g/mol |
| CAS Number | 62687-22-3 |
| IUPAC Name | (3aR,4R,6aR,9S,9aR,9bS)-9-hydroxy-3,6,9-trimethyldecahydronaphtho[2,1-b]furan-2(1H)-one coupled at C4 with (3aR,4R,6aS,9S,9aR,9bS)-9-hydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,9,9a,9b-decahydronaphtho[2,1-b]furan-2(1H)-one |
Physicochemical Properties
Specific quantitative data for the physicochemical properties of Handelin are not extensively reported in the literature. However, based on the general characteristics of sesquiterpene lactone dimers, the following properties can be inferred. It is crucial to note that these are estimations and require experimental verification.
| Property | Estimated Value/Characteristic |
| Appearance | Solid |
| Solubility | Sesquiterpene lactone dimers generally exhibit poor solubility in water and higher solubility in organic solvents such as DMSO, ethanol, and chloroform. |
| Stability | The lactone ring in Handelin may be susceptible to hydrolysis under strongly acidic or basic conditions. Stability is also influenced by temperature and light exposure. |
Biological Activity and Mechanism of Action
Handelin exhibits potent anti-inflammatory activity, which has been demonstrated in both in vitro and in vivo models.[1] The primary mechanism underlying its anti-inflammatory effects is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3]
Inhibition of Pro-inflammatory Mediators
Handelin has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This includes the dose-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1]
| Target | Test System | Representative IC₅₀ (μM) | Compound |
| NO Production | LPS-stimulated RAW 264.7 cells | 0.3 - 25.1 | Guaiane-guaiane dimers |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | Not Reported for Handelin | Not Applicable |
| IL-1β Production | LPS-stimulated RAW 264.7 cells | Not Reported for Handelin | Not Applicable |
| PGE₂ Production | LPS-stimulated RAW 264.7 cells | Not Reported for Handelin | Not Applicable |
| NF-κB Activation | LPS-induced 293T cells | Not Reported for Handelin | Not Applicable |
Note: The IC₅₀ values presented are for representative sesquiterpenoid dimers and are intended to provide a comparative context for the potential activity of Handelin. Experimental determination of Handelin-specific IC₅₀ values is required for accurate assessment.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of Handelin are primarily attributed to its ability to suppress the NF-κB signaling cascade. In LPS-stimulated macrophages, Handelin inhibits the degradation of the inhibitor of kappa B (IκB), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade of NF-κB activation leads to the downregulation of the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Furthermore, Handelin has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are also involved in the inflammatory response.[1]
Caption: Handelin's mechanism of action on the NF-κB signaling pathway.
Experimental Protocols
The following sections provide representative protocols for the isolation of Handelin and the assessment of its anti-inflammatory activity. These protocols are based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.
Isolation of Handelin from Chrysanthemum boreale
This protocol describes a general procedure for the extraction and isolation of sesquiterpenoid dimers from plant material.
Materials:
-
Dried and powdered flowers of Chrysanthemum boreale
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Water (H₂O)
Procedure:
-
Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.
-
-
Column Chromatography:
-
Subject the dichloromethane-soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
HPLC Purification:
-
Pool fractions containing compounds with similar TLC profiles to Handelin.
-
Perform preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase.
-
Collect the peak corresponding to Handelin and confirm its purity by analytical HPLC.
-
Caption: General workflow for the isolation of Handelin.
In Vitro Anti-inflammatory Activity Assays
This assay measures the ability of a compound to inhibit NF-κB transcriptional activity.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Handelin (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture RAW 264.7-NF-κB-luc cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Handelin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
-
Measurement of Luciferase Activity:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.
-
This protocol describes the quantification of TNF-α and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
Handelin
-
ELISA kits for mouse TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of Handelin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine from a standard curve.
-
Total Synthesis
The total synthesis of a complex dimeric guaianolide like Handelin is a challenging endeavor. While a specific total synthesis for Handelin has not been detailed in the literature, the general strategy would likely involve the synthesis of the monomeric guaianolide units followed by a dimerization step. Key reactions in the synthesis of the guaianolide core often include cycloadditions, ring-closing metathesis, and various stereoselective transformations.
Caption: A generalized strategy for the total synthesis of Handelin.
Pharmacokinetics, Solubility, and Stability
Comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME), solubility, and stability data for Handelin are currently limited.
-
Pharmacokinetics: The in vivo pharmacokinetics of sesquiterpene lactones can be variable. They are known to be metabolized by cytochrome P450 enzymes and can be subject to efflux by transporters like P-glycoprotein.
-
Solubility: As a lipophilic molecule, Handelin is expected to have low aqueous solubility. The use of co-solvents or formulation strategies may be necessary for in vivo studies.
-
Stability: The ester and lactone functionalities in Handelin may be prone to hydrolysis. Stability studies under various pH, temperature, and light conditions are essential to determine its shelf-life and appropriate storage conditions.
Conclusion
Handelin, a guaianolide dimer from Chrysanthemum boreale, is a promising natural product with significant anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases. While this guide provides a comprehensive overview of the current knowledge on Handelin, further research is required to fully elucidate its quantitative biological activity, pharmacokinetic profile, and to develop efficient synthetic routes. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research and development efforts targeting this intriguing natural compound.
References
- 1. Suppression of inflammatory responses by handelin, a guaianolide dimer from Chrysanthemum boreale, via downregulation of NF-κB signaling and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel TAK1 inhibitor handelin inhibits NF-κB and AP-1 activity to alleviate elastase-induced emphysema in mice [pubmed.ncbi.nlm.nih.gov]
